molecular formula C17H13NS B14635129 2-(Naphthalen-1-yl)-2,3-dihydro-1,3-benzothiazole CAS No. 56048-67-0

2-(Naphthalen-1-yl)-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14635129
CAS No.: 56048-67-0
M. Wt: 263.4 g/mol
InChI Key: ZXRCEWIJIAARES-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-2,3-dihydro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a naphthalene moiety attached to the benzothiazole structure. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 1-naphthaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Naphthalen-1-yl)-2,3-dihydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yl)-2,3-dihydro-1,3-benzothiazole
  • 2-(Phenyl)-2,3-dihydro-1,3-benzothiazole
  • 2-(Biphenyl)-2,3-dihydro-1,3-benzothiazole

Uniqueness

2-(Naphthalen-1-yl)-2,3-dihydro-1,3-benzothiazole is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties

Properties

CAS No.

56048-67-0

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

2-naphthalen-1-yl-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C17H13NS/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11,17-18H

InChI Key

ZXRCEWIJIAARES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3NC4=CC=CC=C4S3

Origin of Product

United States

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